molecular formula C9H11NO B11950599 Methanamine, N-[(3-methoxyphenyl)methylene]- CAS No. 16928-30-6

Methanamine, N-[(3-methoxyphenyl)methylene]-

Katalognummer: B11950599
CAS-Nummer: 16928-30-6
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: GMYWIOGIHDHYMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanamine, N-[(3-methoxyphenyl)methylene]- is an organic compound with the molecular formula C9H11NO It is a derivative of methanamine, where the nitrogen atom is bonded to a methoxyphenyl group through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N-[(3-methoxyphenyl)methylene]- typically involves the condensation of methanamine with 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of Methanamine, N-[(3-methoxyphenyl)methylene]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Methanamine, N-[(3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine group can yield secondary amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted methoxyphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methanamine, N-[(3-methoxyphenyl)methylene]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methanamine, N-[(3-methoxyphenyl)methylene]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The methoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The imine group can undergo hydrolysis, releasing active amines that interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxyphenethylamine: Similar structure but lacks the methylene bridge.

    N-(3-Methoxybenzyl)acetamide: Contains an acetamide group instead of a methylene bridge.

    Ethanamine, N-[(3,5-dimethoxyphenyl)methylene]-2,2-diethoxy-: Similar structure with additional methoxy groups.

Uniqueness

Methanamine, N-[(3-methoxyphenyl)methylene]- is unique due to its specific structural features, such as the methylene bridge and the methoxy group on the phenyl ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

16928-30-6

Molekularformel

C9H11NO

Molekulargewicht

149.19 g/mol

IUPAC-Name

1-(3-methoxyphenyl)-N-methylmethanimine

InChI

InChI=1S/C9H11NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-7H,1-2H3

InChI-Schlüssel

GMYWIOGIHDHYMK-UHFFFAOYSA-N

Kanonische SMILES

CN=CC1=CC(=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.